molecular formula C18H21NO2 B2595141 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione CAS No. 2320681-29-4

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione

Cat. No.: B2595141
CAS No.: 2320681-29-4
M. Wt: 283.371
InChI Key: YTYRMFFWSYWYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione is a complex organic compound featuring a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities

Preparation Methods

The synthesis of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione involves several steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through the stereocontrolled formation of the bicyclic structure from an acyclic starting material containing all the required stereochemical information . Industrial production methods often involve the use of advanced synthetic techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its unique structure also makes it a valuable tool in the study of molecular interactions and pathways .

Mechanism of Action

The mechanism of action of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione can be compared to other compounds with similar structures, such as tropine and tropanol. These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall molecular architecture. The unique combination of the bicyclic structure and the phenylbutane moiety in this compound sets it apart from these similar compounds .

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-11-15-7-8-16(12-13)19(15)18(21)10-9-17(20)14-5-3-2-4-6-14/h2-6,15-16H,1,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYRMFFWSYWYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.